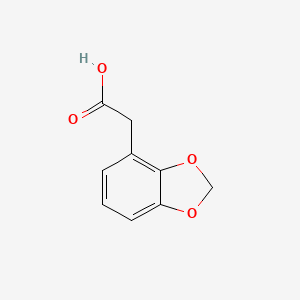

1,3-Benzodioxol-4-ylacetic acid

Descripción

Overview of 1,3-Benzodioxole (B145889) Chemical Class in Academic Research

The 1,3-benzodioxole, or methylenedioxyphenyl, group is a significant heterocyclic compound where a benzene (B151609) ring is fused to a dioxole ring. chemicalbook.com This structure is a key feature in numerous bioactive compounds, making it a subject of extensive academic research. wikipedia.org Although 1,3-benzodioxole itself is not of primary importance, its derivatives are prevalent in various fields, including the development of pharmaceuticals and pesticides. wikipedia.org The unique electron-rich nature of the dioxole ring, conferred by its two oxygen atoms, imparts distinct chemical properties and reactivity to the molecule. chemicalbook.com In medicinal chemistry, derivatives of 1,3-benzodioxole have been explored for a range of potential therapeutic applications, such as anti-inflammatory, neuroprotective, and antitumor agents. chemicalbook.comnih.gov Furthermore, these compounds are studied for their role as insecticide synergists, a property that has historical significance in the field of agricultural chemistry. chemicalbook.com

Historical Context and Evolution of Research on Benzodioxole Derivatives

The scientific journey of 1,3-benzodioxole derivatives began with the observation that sesame oil could enhance the effectiveness of the natural insecticide pyrethrum. chemicalbook.com This discovery led to the identification of methylenedioxyphenyl compounds as potent synergists, capable of inhibiting microsomal mixed-function oxidases in insects and mammals. chemicalbook.com This initial application in agriculture spurred broader research into the biological activities of this chemical class. Over the years, investigations have expanded significantly. Researchers have synthesized and studied a wide array of benzodioxole derivatives, uncovering their potential in medicine. For instance, the methylenedioxy unit is a structural component of established clinical antitumor agents. nih.gov More recent research has employed advanced techniques like computer-aided drug discovery and pharmacophore screening to design novel benzodioxole derivatives with specific biological targets, such as auxin receptors for promoting plant growth. frontiersin.orgnih.gov

Significance of Acetic Acid Moiety in Medicinal Chemistry and Biological Activity Modulation

The acetic acid moiety (–CH₂COOH) is a fundamental and versatile functional group in medicinal chemistry. openaccesspub.org Its presence in a molecule can significantly influence its physicochemical properties and biological activity. Acetic acid itself is used in the pharmaceutical industry as a solvent, a pH-adjusting agent in formulations, and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as aspirin. openaccesspub.orgquora.com

When incorporated into more complex molecules, the acetic acid group can modulate a compound's polarity, solubility, and ability to interact with biological targets. As a carboxylic acid, it can participate in hydrogen bonding and ionic interactions, which are crucial for binding to enzyme active sites and receptors. The phenoxyacetic acid scaffold, a related structure, is known to be a core component in compounds with a wide range of biological activities, including herbicidal, anti-inflammatory, and anti-viral properties. nih.gov The addition of an acetic acid moiety to a pharmacophore, like the 1,3-benzodioxole ring system, is a common strategy in drug design to enhance or modify its therapeutic potential. wikipedia.org

Rationale for In-Depth Academic Investigation of 1,3-Benzodioxol-4-ylacetic Acid

The academic investigation of this compound is driven by the convergence of two pharmacologically significant structural motifs: the 1,3-benzodioxole ring and the acetic acid side chain. The benzodioxole core is a well-established "privileged scaffold" found in numerous natural and synthetic compounds with diverse biological activities, including insecticidal and potential anticancer effects. nih.govnih.gov The acetic acid moiety is a key functional group known to impart desirable pharmacokinetic and pharmacodynamic properties, often serving as a crucial anchor for binding to biological targets. nih.gov

The combination of these two components in this compound presents a compelling case for research. The specific substitution pattern (at the 4-position) influences the spatial arrangement and electronic properties of the molecule, potentially leading to novel biological activities distinct from other isomers. Research into related benzodioxole acetic acid derivatives has already shown promise. For example, studies on compounds like [4-(1,3-benzodioxol-5-yl)-2-oxo-1,3-thiazol-3(2H)-yl]acetic acid and ((5-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazol-3-yl)thio)acetic acid indicate that this structural combination is a fertile ground for discovering new bioactive agents. nih.govchemicalbook.com Therefore, a thorough investigation of this compound is warranted to explore its unique chemical properties and potential applications in fields such as medicinal chemistry and agricultural science.

Current State of Research and Emerging Areas for this compound

While direct research specifically on this compound is not extensively documented in publicly available literature, the broader field of benzodioxole derivatives is highly active. Current research provides a strong indication of the potential areas of interest for this specific compound.

Emerging research areas for related benzodioxole derivatives include:

Agricultural Applications: Recent studies have focused on designing 1,3-benzodioxole derivatives as potent agonists for plant auxin receptors. frontiersin.org Compounds have been synthesized that promote root growth in crops like Oryza sativa (rice), suggesting a promising avenue for developing new plant growth regulators. frontiersin.orgnih.gov

Insecticidal Agents: Inspired by natural products, the 1,3-benzodioxole group is being used as a key pharmacophore to develop new larvicides. nih.gov One study identified a 1,3-benzodioxole derivative, 3,4-(methylenedioxy) cinnamic acid, as a potential agent against the mosquito vector Aedes aegypti. nih.gov

Oncology: The 1,3-benzodioxole ring is a component of several compounds investigated for their anti-tumor properties. nih.gov Research has explored conjugating benzodioxole derivatives with arsenicals to create agents that show strong inhibition against cancer cell lines. nih.gov

Given these trends, future academic investigation of this compound would likely explore its potential as a plant growth regulator, an insecticide, or as a scaffold for developing novel therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of 1,3-Benzodioxole This table summarizes key properties of the parent compound, 1,3-Benzodioxole. wikipedia.org

| Property | Value |

| Chemical Formula | C₇H₆O₂ |

| Molar Mass | 122.123 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 1.064 g/cm³ |

| Boiling Point | 172–173 °C |

| CAS Number | 274-09-9 |

Table 2: Research Findings on Bioactive 1,3-Benzodioxole Derivatives This table highlights recent research on various derivatives containing the 1,3-benzodioxole scaffold.

| Derivative Class | Research Focus | Key Finding | Reference |

| N-(benzo[d] wikipedia.orgfrontiersin.orgdioxol-5-yl)-2-(one-benzylthio) acetamides | Plant Growth Regulation | A derivative, K-10, was identified as a potent auxin receptor agonist that promotes root growth in Arabidopsis thaliana and Oryza sativa. | frontiersin.org |

| Arsenical Conjugates | Anti-Tumor Activity | Conjugating 1,3-benzodioxole derivatives with arsenicals produced compounds with strong inhibitory effects on cancer cell lines. | nih.gov |

| 1,3-Benzodioxole Acids | Larvicidal Activity | 3,4-(methylenedioxy) cinnamic acid showed significant larvicidal activity against the mosquito Aedes aegypti. | nih.gov |

| General Derivatives | Antitumor Agents | The methylenedioxy group is a known structural feature in clinical antitumor agents like etoposide (B1684455) and podophyllotoxin. | nih.gov |

Propiedades

IUPAC Name |

2-(1,3-benzodioxol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-8(11)4-6-2-1-3-7-9(6)13-5-12-7/h1-3H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLXDCHSJLNMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC=CC(=C2O1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434844 | |

| Record name | 1,3-benzodioxol-4-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100077-49-4 | |

| Record name | 1,3-benzodioxol-4-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1,3-Benzodioxol-4-ylacetic Acid

The synthesis of this compound, a valuable intermediate in the pharmaceutical industry, can be achieved through several established chemical pathways. These routes primarily involve the transformation of precursor molecules through reactions such as esterification and hydrolysis to yield the desired carboxylic acid.

A notable synthetic approach begins with piperonal (B3395001), which is converted to 3,4-methylenedioxyphenethyl alcohol. This alcohol is then reacted with reagents including sodium iodide and phosphoric acid at elevated temperatures (90-95°C) for several hours to produce this compound in high yields of 90-93%. guidechem.com

Esterification Reactions Employing 3,4-(Methylenedioxy)phenylacetic Acid as a Precursor

Esterification represents a fundamental strategy in the synthesis of derivatives of this compound. The classical Fischer esterification method, which involves heating a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.comchemguide.co.uk For instance, reacting 3,4-(Methylenedioxy)phenylacetic acid with an alcohol like methanol (B129727) or ethanol (B145695), typically using a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), yields the corresponding methyl or ethyl ester. masterorganicchemistry.com The reaction is an equilibrium, and to favor the formation of the ester, the alcohol is often used in large excess, sometimes serving as the solvent. masterorganicchemistry.comchemguide.co.uk

The use of solid acid catalysts, such as metal cation-exchanged montmorillonite (B579905) nanoclays (e.g., Al³⁺-mont), has been shown to be effective for the esterification of the related phenylacetic acid. jocpr.com This method offers advantages like operational simplicity and the potential for catalyst recycling. jocpr.com

| Reactants | Catalyst | Key Conditions | Product |

| Carboxylic Acid, Alcohol | H₂SO₄ or TsOH | Heat, excess alcohol | Ester, Water |

| Phenylacetic Acid, p-Cresol | Al³⁺-mont-nanoclay | Toluene solvent, 6 h | p-Cresyl phenyl acetate (B1210297) |

Hydrolysis Reactions for Carboxylic Acid Formation

The hydrolysis of precursor compounds is a direct and efficient method for obtaining this compound. This can be accomplished through the hydrolysis of either corresponding esters or nitriles.

Ester Hydrolysis: A widely used method involves the saponification of an ester, such as benzo guidechem.comweebly.comdioxol-5-yl-acetic acid methyl ester. This reaction is typically carried out by heating the ester at reflux with a strong base, like aqueous potassium hydroxide, in a solvent such as methanol. chemicalbook.com After the reaction is complete, the mixture is acidified with a strong acid (e.g., hydrochloric acid) to a low pH to precipitate the carboxylic acid. chemicalbook.com This method has been reported to achieve near-quantitative yields of 99%. chemicalbook.com

Nitrile Hydrolysis: An alternative route is the hydrolysis of a nitrile, for example, 1,3-Benzodioxole-4-acetonitrile. weebly.comlibretexts.org This transformation can be performed under either acidic or basic conditions. libretexts.orgchemistrysteps.com Heating the nitrile under reflux with an aqueous acid (like HCl) or a base (like NaOH) cleaves the carbon-nitrogen triple bond. weebly.comlibretexts.org The process first yields an intermediate amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com If basic hydrolysis is used, the resulting product is a carboxylate salt, which requires subsequent acidification to isolate the free carboxylic acid. libretexts.org

| Precursor | Reagents | Conditions | Yield | Reference |

| Benzo guidechem.comweebly.comdioxol-5-yl-acetic acid methyl ester | 1. 20% aq. KOH, Methanol2. 5% aq. HCl | 1. Reflux, 3 hours2. Acidify to pH=1 | 99% | chemicalbook.com |

| Nitrile (general) | 1. NaOH, heat2. H₃O⁺ | 1. Reflux2. Acidification | Not specified | weebly.comlibretexts.org |

| Nitrile (general) | H₃O⁺, heat | Reflux | Not specified | libretexts.org |

Strategies for Derivatization and Analog Synthesis from this compound

The carboxylic acid functional group of this compound serves as a versatile handle for the synthesis of a wide array of derivatives and analogs. These transformations allow for the modification of the molecule's properties and the construction of more complex chemical scaffolds.

Synthesis of Aryl Acetate Derivatives

Aryl acetate derivatives can be synthesized from this compound through esterification with various phenolic compounds. This reaction, analogous to the Fischer esterification, involves coupling the carboxylic acid with a phenol (B47542) in the presence of an acid catalyst to form the corresponding aryl ester. chemguide.co.uk Research has demonstrated the synthesis of benzodioxol-based aryl acetate derivatives, which have been evaluated for potential biological activities. nih.gov The reaction conditions can be optimized by varying parameters such as the catalyst, solvent, and temperature. For example, copper-catalyzed O-arylation of phenols with aryl halides provides a modern alternative for creating these linkages under milder conditions. nih.gov

Synthesis of Carboxamide Derivatives

The conversion of this compound into carboxamide derivatives is a common and important transformation. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine. To facilitate this reaction, the carboxylic acid is usually activated first. Common methods for activation include the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). uantwerpen.be The activated acid readily reacts with the amine to form the stable amide bond. This strategy is widely used in the synthesis of various biologically active molecules. nih.govresearchgate.net More recent, "green" chemistry approaches aim to form these bonds without traditional coupling reagents, for instance, by forming an intermediate thioester which then reacts with the amine. researchgate.netrsc.org

| Coupling Reagent | Base/Catalyst | Amine Source | Product | Reference |

| EDC | DMAP | Primary or Secondary Amine | Carboxamide | uantwerpen.be |

| DPDTC (forms thioester) | None (neat or in water) | Primary or Secondary Amine | Carboxamide | researchgate.netrsc.org |

Synthesis of Other Substituted 1,3-Benzodioxole (B145889) Scaffolds

This compound is a key starting material for the construction of more complex molecular architectures containing the 1,3-benzodioxole core. Its functional groups can be manipulated through multi-step syntheses to build intricate heterocyclic systems.

A significant example is its use in the total synthesis of Oxonantenine. guidechem.com In a disclosed method, 3,4-(Methylenedioxy)phenylacetic acid is used as a starting material, undergoing a seven-step reaction sequence with 3,4-methylenedioxyphenethylamine (B14027) to yield the target alkaloid. guidechem.com This demonstrates the utility of the acetic acid derivative as a fundamental building block for complex natural product synthesis.

Furthermore, the acetic acid moiety can be used to link the benzodioxole ring to other heterocyclic systems. For example, derivatives like 2-[2-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]acetic acid have been synthesized, incorporating a thiazole (B1198619) ring into the structure. nih.gov Other research has focused on creating furanone derivatives by reacting phenylacetic acids with bromo-acetophenones, leading to complex polycyclic structures. tsijournals.com These examples highlight the versatility of this compound in generating diverse and potentially bioactive chemical scaffolds.

Mechanistic Organic Chemistry Aspects in this compound Synthesis

The synthesis of this compound and related structures is governed by fundamental principles of organic reaction mechanisms. Understanding these mechanisms is crucial for optimizing reaction conditions and maximizing yields.

Acid catalysis is a cornerstone of many organic transformations relevant to the synthesis of this compound, particularly in reactions involving carbonyl groups, such as esterification of the carboxylic acid moiety. In an aqueous acidic environment, the hydronium ion (H₃O⁺) often serves as the active catalyst. youtube.com The general mechanism for acid-catalyzed reactions, such as the hydration of an alkene to form an alcohol, involves the protonation of the nucleophilic π-bond to create a carbocation intermediate. youtube.comyoutube.com This is followed by the nucleophilic attack of water and subsequent deprotonation to regenerate the acid catalyst. youtube.comyoutube.com

A key feature in the chemistry of the acetic acid side chain is the formation of tetrahedral intermediates. For instance, during an acid-catalyzed esterification reaction, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. This attack results in the formation of a transient, high-energy tetrahedral intermediate. This intermediate then undergoes proton transfer and elimination of a water molecule to form the final ester product, with the regeneration of the acid catalyst.

The formation of the 1,3-benzodioxole ring itself can be achieved through the acid-catalyzed acetalization of catechol with an appropriate aldehyde or ketone, often using a zeolite catalyst. researchgate.net

The efficiency and outcome of a synthetic pathway are dictated by the interplay of kinetics (the rate of reaction) and thermodynamics (the stability of products and intermediates). berkeley.edu Kinetic studies provide insight into the reaction's speed and the factors influencing it, while thermodynamic analysis determines the position of equilibrium and the feasibility of a reaction.

For a given reaction, such as the esterification of the acetic acid group, key kinetic and thermodynamic parameters are investigated to optimize the process. These parameters include the reaction rate constant, activation energy (Ea), and the equilibrium constant (K). For example, in a study on the esterification of 1-methoxy-2-propanol (B31579) with acetic acid using an Amberlyst-35 catalyst, the reaction was found to be exothermic. mdpi.com The investigation determined that a Langmuir–Hinshelwood–Hougen–Watson (LHHW) kinetic model best described the reaction, indicating a surface-reaction-controlled process with an apparent activation energy of 62.0 ± 0.2 kJ/mol. mdpi.com

Optimizing reaction conditions such as temperature, catalyst loading, and the molar ratio of reactants is essential for maximizing product yield. In the aforementioned study, a maximum equilibrium yield of 78% was achieved at 353 K with a 10 wt% catalyst loading and a 1:3 molar ratio of alcohol to acid. mdpi.com These principles of kinetic and thermodynamic investigation are directly applicable to developing efficient syntheses for derivatives of this compound.

Table 1: Factors Influencing Reaction Kinetics and Thermodynamics This is an interactive table. Click on the headers to learn more about each parameter.

| Parameter | Definition | Impact on Synthesis | Example from Research |

| Temperature | A measure of the average kinetic energy of the particles in a system. | Affects both reaction rate (kinetics) and equilibrium position (thermodynamics). Higher temperatures generally increase the rate but can negatively impact the yield of exothermic reactions. | In the synthesis of 1-methoxy-2-propyl acetate, the equilibrium yield was studied across a temperature range of 333 K to 363 K. mdpi.com |

| Catalyst Loading | The amount of catalyst used relative to the reactants. | Increases the reaction rate by providing an alternative, lower-energy pathway. Optimal loading is sought to balance rate enhancement with cost and potential side reactions. | A catalyst loading of 10 wt% was found to be optimal for the synthesis of 1-methoxy-2-propyl acetate. mdpi.com |

| Molar Ratio of Reactants | The ratio of the moles of one reactant to the moles of another. | Can shift the reaction equilibrium to favor product formation, according to Le Chatelier's principle. | Using a 3-fold excess of acetic acid (PM/AA ratio of 1:3) helped drive the esterification reaction towards a higher yield. mdpi.com |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | A lower activation energy, often achieved by using a catalyst, leads to a faster reaction rate. | The apparent activation energy for the esterification was found to be 62.0 kJ/mol using the LHHW model. mdpi.com |

| Equilibrium Constant (K) | The ratio of product concentrations to reactant concentrations at equilibrium. | Indicates the extent to which a reaction will proceed to completion. A large K value signifies that the reaction favors the products. | The reaction equilibrium constant was calculated to understand the thermodynamic limits of the esterification process. mdpi.com |

Advanced Organic Synthesis Approaches for this compound Analogs

Modern organic synthesis focuses on developing efficient, selective, and sustainable methods to create novel molecules. These approaches are critical for generating analogs of this compound for various research applications.

Catalytic methods are instrumental in the synthesis of complex molecules from simpler precursors. Friedel-Crafts acylation, for example, is a powerful C-C bond-forming reaction that can be used to introduce an acyl group onto the 1,3-benzodioxole ring. nih.gov This can be a key step in building the acetic acid side chain. A study on the continuous acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst (Zn-Aquivion) demonstrated a 73% conversion rate with 62% selectivity for the desired product. nih.gov

Furthermore, the carboxylic acid group or the aromatic ring of this compound can be modified using various coupling reactions to generate a diverse library of analogs. For instance, the synthesis of amide chalcones has been achieved through a Claisen-Schmidt reaction, which involves the condensation of an aldehyde (like piperonal) with a ketone, catalyzed by a base like KOH. researchgate.net The carboxylic acid moiety can also be activated (e.g., with thionyl chloride) and reacted with amines to form amides, or with hydrazides to form precursors for heterocyclic rings like 1,3,4-oxadiazoles. nih.govopenmedicinalchemistryjournal.com

Stereoselective synthesis involves controlling the three-dimensional arrangement of atoms during a chemical reaction. This is particularly important if the side chain of a this compound analog is modified to contain a chiral center. While specific examples for this exact molecule are not prevalent, general strategies in organic synthesis can be applied.

These strategies include:

Use of Chiral Catalysts: A small amount of a chiral catalyst can direct the reaction to favor the formation of one enantiomer over the other.

Chiral Auxiliaries: A chiral group can be temporarily attached to the starting material to guide the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the enantiomerically enriched product.

Substrate Control: An existing chiral center within the molecule can influence the stereochemistry of a new chiral center being formed.

These methodologies are essential for producing single-enantiomer compounds, which is often a requirement in pharmaceutical and biological studies.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Recent advances in the synthesis of related heterocyclic compounds, such as benzothiazoles and thiadiazoles, highlight this trend. mdpi.comnih.gov

Key green chemistry approaches applicable to the synthesis of this compound analogs include:

Use of Heterogeneous Catalysts: As seen in the acylation of 1,3-benzodioxole, solid-supported catalysts like Zn-Aquivion can be easily separated from the reaction mixture and recycled, minimizing waste compared to traditional homogeneous catalysts. nih.gov

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol is a primary goal. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions. researchgate.netmdpi.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Oxidative cyclization reactions are one example of this principle. openmedicinalchemistryjournal.com

Use of Safer Reagents: Replacing toxic and hazardous reagents with safer alternatives, such as using oxone as a mild and environmentally friendly oxidizing agent. mdpi.com For example, traditional dethioacetalization methods often use toxic heavy-metal salts, whereas greener alternatives employ catalytic amounts of ammonium (B1175870) iodide with hydrogen peroxide. wordpress.com

These strategies contribute to making the synthesis of complex organic molecules more efficient, cost-effective, and environmentally responsible.

Biological Activities and Pharmacological Investigations

Anticancer Potential of 1,3-Benzodioxole-Containing Compounds

The 1,3-benzodioxole (B145889) ring is a privileged structure found in several potent anticancer agents. nih.gov Researchers have synthesized and evaluated numerous derivatives, demonstrating their cytotoxic effects against a range of cancer cell lines and their ability to interfere with key oncogenic pathways.

Derivatives of 1,3-benzodioxole have been the subject of extensive research for their potential as anticancer agents, with numerous studies evaluating their cytotoxic effects across a variety of human tumor cell lines. nih.govnih.govresearchgate.net

One area of investigation involves the synthesis of 1,3-benzodioxole-based thiosemicarbazone derivatives. nih.gov In a particular study, these compounds were tested against A549 human lung adenocarcinoma and C6 rat glioma cells. Compound 5 , identified as 4-(1,3-Benzodioxol-5-yl)-1-([1,1′-biphenyl]-4-ylmethylene)thiosemicarbazide, emerged as the most promising, exhibiting significant cytotoxicity against both C6 and A549 cell lines while showing lower toxicity to healthy NIH/3T3 mouse embryonic fibroblast cells. nih.gov The study found that substituents on the benzene (B151609) ring greatly influenced the cytotoxic effects of these compounds. nih.gov

In another study, new 1,3-benzodioxole derivatives were synthesized and evaluated for their cytotoxic activity against the HeLa cervical carcinoma cell line. All tested compounds showed cytotoxic activity at high concentrations, with compound 3e being the most potent. nih.gov

Furthermore, the conjugation of 1,3-benzodioxole derivatives with arsenicals has been explored to enhance their anti-tumor efficacy. These fabricated arsenicals demonstrated potent anti-proliferation activity by inhibiting the thioredoxin system, which induces oxidative stress and apoptosis in cancer cells. nih.govnih.govmdpi.com One such conjugate, MAZ2 , was particularly effective, showing strong inhibition of various cancer cell lines with IC50 values less than 1 µM, and high selectivity between cancer and normal cells. nih.gov

A series of 1,3-benzodioxoles were synthesized and evaluated for their ability to inhibit the growth of three human tumor cell lines. However, at a concentration of 10(-4) M, none of the tested compounds showed any cytotoxic effects. nih.gov

Interactive Table: Cytotoxicity of 1,3-Benzodioxole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5 | A549 | 10.67 ± 1.53 |

| Compound 2 | A549 | 24.0 ± 3.46 |

| Compound 3 | A549 | 28.0 ± 1.0 |

| Compound 10 | A549 | 29.67 ± 5.51 |

| Compound 9 | A549 | 51.5 ± 4.95 |

| Compound 5 | C6 | 4.33 ± 1.04 |

| Compound 10 | C6 | 12.33 ± 4.93 |

| Compound 2 | C6 | 23.33 ± 2.08 |

| Compound 9 | C6 | 25.33 ± 1.53 |

| Compound 3 | C6 | 49.33 ± 1.15 |

| MAZ2 | All tested cancer cell lines | < 1 |

The anticancer activity of 1,3-benzodioxole derivatives extends to their ability to modulate specific molecular targets and pathways crucial for cancer cell survival and proliferation.

Cyclooxygenase (COX) Enzyme Inhibition: Some 1,3-benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are often overexpressed in tumors and contribute to inflammation and cancer progression. nih.gov For instance, a series of novel aryl acetate (B1210297) and aryl acetic acid derivatives of 1,3-benzodioxole were synthesized and evaluated for their inhibitory activity against COX-1 and COX-2. Compound 3b demonstrated potent inhibition of both enzymes, while compound 4d was found to be the most selective inhibitor of COX-2 over COX-1. nih.gov

RUNX1/ETO Tetramerization Inhibition: The fusion protein RUNX1/ETO, resulting from a chromosomal translocation, is a key driver in certain types of acute myeloid leukemia (AML). nih.govnih.gov The tetramerization of this protein is essential for its oncogenic function. A small-molecule inhibitor, compound 7.44 , which features a 1,3-benzodioxole moiety, has been identified as a disruptor of RUNX1/ETO tetramerization. nih.govnih.gov This compound was shown to interfere with the stability of the tetramer complex, leading to the restoration of gene expression that is normally repressed by RUNX1/ETO and inhibiting the proliferation of RUNX1/ETO-dependent leukemia cells. nih.govnih.gov The 1,3-benzodioxole group of compound 7.44 inserts between the helices of the protein, near a critical residue (W502), thereby disrupting the protein's structure and function. nih.gov

Telomerase Inhibition: Telomerase is an enzyme that is reactivated in the vast majority of cancer cells, allowing them to maintain telomere length and achieve cellular immortality. mdpi.commdpi.com Inhibition of telomerase is therefore a promising strategy for cancer therapy. mdpi.commdpi.comnih.gov While direct studies on 1,3-benzodioxol-4-ylacetic acid as a telomerase inhibitor are not specified, the broader class of 1,3,4-oxadiazoles, which can be synthesized from related precursors, have been identified as potential telomerase inhibitors. nih.gov This suggests a potential avenue for the development of 1,3-benzodioxole-based compounds targeting this critical enzyme.

Anti-inflammatory and Analgesic Efficacy

Compounds containing the 1,3-benzodioxole core have demonstrated notable anti-inflammatory and pain-relieving properties, primarily through their interaction with key enzymes in the inflammatory cascade. nih.govresearchgate.net

A significant mechanism underlying the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.govyoutube.com Research has shown that certain 1,3-benzodioxole derivatives are effective inhibitors of these enzymes. nih.govnih.gov

In one study, two series of benzodioxole-pyrazole hybrids were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. nih.gov Several of these compounds exhibited good analgesic and/or anti-inflammatory activities in vivo. Notably, compounds 11 , 17 , and 26 displayed significant anti-inflammatory and analgesic effects, coupled with dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX). Compound 26 showed high selectivity for COX-2 inhibition. nih.gov

Another study focused on novel aryl acetate and aryl acetic acid derivatives of benzodioxole. nih.gov The results indicated that compound 4f was the most potent inhibitor of COX-1, while compound 3b showed strong activity against both COX-1 and COX-2. Interestingly, compound 4d was the most selective inhibitor of COX-2 over COX-1, suggesting a potential for developing more targeted anti-inflammatory agents with fewer side effects. nih.gov

Interactive Table: COX Inhibition by 1,3-Benzodioxole Derivatives

| Compound | Target | IC50 (µM) | Selectivity (COX-1/COX-2) |

|---|---|---|---|

| 3b | COX-1 | 1.12 | 0.862 |

| 3b | COX-2 | 1.3 | 0.862 |

| 4d | COX-1 | - | 1.809 |

| 4d | COX-2 | - | 1.809 |

| 4f | COX-1 | 0.725 | - |

| Ketoprofen | COX-1/COX-2 | - | 0.196 |

Antimicrobial and Antiparasitic Activities

The versatile 1,3-benzodioxole scaffold is also found in molecules exhibiting activity against various pathogens, including bacteria and parasites. researchgate.netnih.govresearchgate.netfrontiersin.org

Several studies have highlighted the potential of 1,3-benzodioxole derivatives as antibacterial agents. researchgate.netsemanticscholar.org For instance, a series of five derivatives synthesized from piperonal (B3395001) demonstrated in vitro antibacterial activity against several pathogenic strains, including Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, and both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). researchgate.net One of the Schiff base derivatives was particularly effective, inhibiting four out of the five tested strains, including the often-difficult-to-treat MRSA. researchgate.net

In a separate investigation, newly synthesized 1,3-benzodioxole-containing peptidyl derivatives were also assessed for their antimicrobial properties. nih.gov

Furthermore, another study synthesized a series of 5-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazole derivatives. semanticscholar.org These compounds showed significant antibacterial activity against different Gram-positive and Gram-negative bacteria. Notably, the pyrrolidinomethanone derivative 4e exhibited very low Minimum Inhibitory Concentrations (MICs) against Sarcina (80 nM) and Staphylococcus aureus (110 nM). The hydroxypiperidinoethanone derivative 6c was also highly active against Sarcina, with an MIC of 90 nM. semanticscholar.org

Antileishmanial Activity Investigations

Leishmaniasis is a parasitic disease with limited treatment options, driving the search for new therapeutic agents. Although this compound itself has not been the direct subject of these investigations, its core structure, the 1,3-benzodioxole ring, is present in several compounds that have demonstrated antileishmanial effects.

Research has shown that synthetic derivatives containing the 1,3-benzodioxole scaffold can inhibit the growth of various Leishmania species. For instance, a novel series of piperidine-benzodioxole derivatives was synthesized and evaluated against Leishmania amazonensis, with one nitro derivative showing significant activity. epa.gov Another study focused on selenocyanate (B1200272) derivatives, with a (6-bromo-1,3-benzodioxol-5-yl)methyl selenocyanate compound exhibiting potent activity against both L. major and L. infantum promastigotes. nih.govmdpi.com Furthermore, a carboxyimidamide-substituted 1,3-benzodioxole was found to significantly inhibit the growth of Leishmania donovani amastigotes. rsc.org Naturally occurring lignans (B1203133) that contain the benzodioxole moiety, such as Sesamin isolated from Sassafras albidum, have also been identified as having antileishmanial properties against L. amazonensis. nih.gov These findings highlight the importance of the 1,3-benzodioxole nucleus as a promising starting point for the development of new antileishmanial drugs.

| Derivative Class | Target Species | Activity | Reference |

|---|---|---|---|

| Piperidine-benzodioxole (nitro derivative) | Leishmania amazonensis | IC50 = 17.24 μM | epa.gov |

| Selenocyanate-benzodioxole | Leishmania major & Leishmania infantum | IC50 < 5 µM | mdpi.com |

| Carboxyimidamide-benzodioxole | Leishmania donovani (amastigotes) | 93.0% inhibition at 50 μM | rsc.org |

| Sesamin (Lignan) | Leishmania amazonensis | IC50 = 15.8 μg/mL | nih.gov |

Schistosomicidal Activity Against Schistosoma mansoni

Schistosomiasis, caused by parasitic flatworms of the genus Schistosoma, is a significant global health problem, and reliance on a single drug, praziquantel, has prompted the search for new treatments. nih.gov Research into new 1,3-benzodioxole derivatives has shown promising results against Schistosoma mansoni, the species responsible for intestinal schistosomiasis. nih.gov

A study involving the synthesis of several new benzodioxole derivatives found that all tested compounds exhibited some level of in vitro schistosomicidal activity. nih.gov One particular derivative, which features a thiazolidinone ring attached to the 1,3-benzodioxol ring, was identified as the most potent compound in the series. nih.gov This compound caused the death of 100% of adult S. mansoni worms within 72 hours of exposure at a concentration of 100 μM. nih.gov At a lower concentration of 50 μM, it still resulted in 83.3% mortality. nih.gov The promising activity of this derivative is attributed to its specific structural conformation. nih.gov Ultrastructural analysis using scanning electron microscopy revealed that the compound induced significant damage to the worm's tegument, which is a critical outer layer, likely contributing to the parasite's death. nih.gov These results position 1,3-benzodioxole derivatives as potential prototypes for a new class of schistosomicidal drugs. nih.gov

| Derivative | Concentration | Time | Effect on S. mansoni | Reference |

|---|---|---|---|---|

| Thiazolidinone-benzodioxole derivative 12 | 100 μM | 72 hours | 100% mortality | nih.gov |

| 50 μM | 72 hours | 83.3% mortality | nih.gov |

Antidiabetic Potential

Derivatives of 1,3-benzodioxole have been investigated for their potential in managing diabetes, a complex metabolic disorder. Research has focused on their ability to inhibit key digestive enzymes and modulate blood sugar levels in preclinical studies.

Alpha-Amylase Enzyme Inhibition

One of the therapeutic strategies for managing type 2 diabetes is to control post-meal hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase. A variety of 1,3-benzodioxole derivatives have demonstrated significant inhibitory activity against this enzyme.

In one study, a series of benzodioxole carboxamide derivatives were synthesized and evaluated. nih.gov Two compounds from this series, IIa and IIc, showed particularly potent inhibition of α-amylase, with IC50 values of 0.85 and 0.68 µM, respectively. nih.gov Another research project evaluated a different set of benzodioxole derivatives and found that those belonging to an aryl-acetic acid class were highly effective. nih.gov Specifically, compounds 4b and 4f in this series exhibited IC50 values of 1.25 and 1.11 µg/ml, respectively, indicating a potency five to six times greater than that of acarbose, a standard antidiabetic drug. nih.gov The strong interactions of these compounds with catalytic residues in the enzyme's active site are believed to be the source of their potent inhibitory effects. nih.gov

| Derivative Class | Compound | α-Amylase Inhibition (IC50) | Reference |

|---|---|---|---|

| Benzodioxole Carboxamides | IIa | 0.85 µM | nih.gov |

| IIc | 0.68 µM | nih.gov | |

| Aryl-Acetic Acid Benzodioxoles | 4b | 1.25 µg/ml | nih.gov |

| 4f | 1.11 µg/ml | nih.gov | |

| Reference Drug | Acarbose | 6.47 µg/ml | nih.gov |

Modulation of Glucose Homeostasis in Preclinical Models

Beyond in vitro enzyme inhibition, the antidiabetic potential of 1,3-benzodioxole derivatives has been confirmed in animal models of diabetes. These studies provide crucial insights into how these compounds affect blood glucose levels in a living system.

In an in vivo study using a streptozotocin-induced diabetic mouse model, the antidiabetic effect of the benzodioxole carboxamide derivative IIc was evaluated. nih.govnih.gov The administration of five doses of this compound resulted in a substantial reduction in the blood glucose levels of the diabetic mice. nih.govnih.gov Specifically, the average blood glucose concentration decreased from 252.2 mg/dL to 173.8 mg/dL following treatment, demonstrating a significant hypoglycemic effect compared to the untreated control group. nih.govnih.gov This research highlights the potential of these synthetic benzodioxole derivatives to be developed into future antidiabetic drugs. nih.govnih.gov

| Compound | Animal Model | Effect on Blood Glucose | Reference |

|---|---|---|---|

| Benzodioxole Carboxamide IIc | Streptozotocin-induced diabetic mice | Reduced from 252.2 mg/dL to 173.8 mg/dL | nih.govnih.gov |

Auxin Receptor Agonism and Plant Growth Regulatory Effects

In addition to their pharmacological potential, derivatives of 1,3-benzodioxole have been identified as potent plant growth regulators. They exhibit auxin-like activity, which is crucial for various aspects of plant development, particularly root growth.

Mechanisms of Root Growth Promotion

The development of a robust root system is vital for crop survival and productivity. nih.govfrontiersin.org Research has led to the discovery of novel 1,3-benzodioxole derivatives that act as auxin receptor agonists, significantly promoting root growth. nih.govfrontiersin.org A series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized, leading to the identification of a particularly effective compound named K-10. nih.govfrontiersin.orgnih.gov

The mechanism of action for K-10 involves its function as an auxin mimic. nih.gov Morphological studies on Arabidopsis thaliana mutants (yucQ and tir1) confirmed that K-10 possesses auxin-like physiological functions. nih.govfrontiersin.org It is recognized by the auxin receptor TIR1 (Transport Inhibitor Response 1), a key component of the auxin signaling pathway. nih.govfrontiersin.orgnih.gov Molecular docking analysis further revealed that K-10 has a stronger binding affinity for the TIR1 receptor than the natural auxin, NAA (1-naphthylacetic acid). nih.govfrontiersin.orgnih.gov This strong binding leads to an enhanced auxin response, as demonstrated by the significant activation of the auxin-responsive reporter DR5:GUS. nih.govfrontiersin.org Transcriptome analysis has shown that K-10 induces a transcriptional response similar to that of auxin and down-regulates genes that inhibit root growth. nih.govfrontiersin.orgnih.gov In bioassays, K-10 demonstrated an outstanding ability to promote primary root elongation in both Arabidopsis and Oryza sativa (rice), with effects that far exceeded those of NAA. nih.govfrontiersin.org

| Compound | Mechanism | Observed Effect | Reference |

|---|---|---|---|

| K-10 (N-(benzo[d] nih.govnih.govdioxol-5-yl) derivative) | Acts as an auxin receptor agonist, binding to TIR1. | Stronger binding affinity to TIR1 than NAA. | nih.govfrontiersin.orgnih.gov |

| Enhances auxin response signaling. | Significantly increased DR5:GUS transcriptional activity. | nih.govfrontiersin.org | |

| Regulates gene expression related to root growth. | Promoted primary root elongation and increased root numbers, surface area, and volume. | nih.gov |

Interaction with Auxin Receptors (e.g., TIR1)

The 1,3-benzodioxole structure is a key component in the development of synthetic auxins, which are crucial plant growth regulators. frontiersin.orgnih.gov Natural auxins like indole-3-acetic acid (IAA) can be chemically unstable, leading to the development of synthetic versions for agricultural use. nih.gov These synthetic auxins often have limited effectiveness in promoting the growth of primary roots. frontiersin.org

Auxins function by mediating the interaction between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptors and Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins. nih.govnih.gov This interaction leads to the degradation of Aux/IAA repressors and activates auxin-responsive gene transcription. nih.govnih.gov

Researchers have designed and synthesized a series of N-(benzo[d] frontiersin.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides, designated K-1 to K-22, based on the structure of the TIR1 auxin receptor. frontiersin.orgnih.govresearchgate.net One of these compounds, K-10, demonstrated a significant ability to promote root growth in Arabidopsis thaliana and Oryza sativa (rice), surpassing the effects of the common synthetic auxin 1-naphthylacetic acid (NAA). frontiersin.orgnih.govresearchgate.net Further investigation revealed that K-10's effects are mediated through the TIR1 receptor, as it enhances the transcriptional activity of the auxin response reporter DR5:GUS. researchgate.net Molecular docking analyses suggest that K-10 has a stronger binding affinity to the TIR1 receptor than NAA, which may account for its enhanced root-promoting activities. frontiersin.orgresearchgate.net

Modulation of Purinergic Receptors (P2X4 and P2X7)

Purinergic P2X receptors are ATP-gated ion channels involved in various physiological and pathological processes, including chronic pain, inflammation, and neurological disorders. nih.gov The P2X4 and P2X7 subtypes are often co-expressed in immune and inflammatory cells and are considered important therapeutic targets. nih.govfrontiersin.orgnih.gov

Derivatives of 1,3-benzodioxole have been investigated for their potential to modulate these receptors. A study focused on new compounds synthesized from 1,3-benzodioxole-5-carboxylic acid revealed potent and selective inhibitory activity against human P2X4 (h-P2X4R) and human P2X7 (h-P2X7R) receptors. nih.gov

The inhibitory potential of these derivatives was evaluated using a Ca2+ influx assay in h-1321N1 astrocytoma cell lines expressing the target receptors. nih.gov The results highlighted two compounds with notable activity:

9o (N-((2-bromo-4-isopropylphenyl)carbamothioyl)benzo[d] frontiersin.orgnih.govdioxole-5-carboxamide) was a potent and selective inhibitor of h-P2X4R. nih.gov

9q (N-(quinolin-8-ylcarbamothioyl)benzo[d] frontiersin.orgnih.govdioxole-5-carboxamide) was a potent and selective antagonist for h-P2X7R. nih.gov

Table 1: Inhibitory Activity of 1,3-Benzodioxole Derivatives on Purinergic Receptors

| Compound | Target Receptor | IC₅₀ (µM) |

|---|---|---|

| 9o | h-P2X4R | 0.039 ± 0.07 |

| 9q | h-P2X7R | 0.018 ± 0.06 |

Larvicidal Activity Against Aedes aegypti

The mosquito Aedes aegypti is a major vector for several viral diseases. nih.gov The search for effective and environmentally friendly larvicides has led to the investigation of plant-derived compounds, including those with a 1,3-benzodioxole core. nih.gov While direct studies on the larvicidal activity of this compound are not specified in the provided context, derivatives of 1,3-benzodioxole, often found in essential oils, have shown promise. nih.govscielo.br

For instance, essential oils from various Piper species, which are known to contain benzodioxole derivatives, have demonstrated larvicidal effects against Aedes aegypti. frontiersin.org The efficacy of these essential oils is often attributed to a synergistic effect of their various chemical components. scielo.br Studies on essential oils from Bocageopsis multiflora also showed larvicidal and adulticidal activity against A. aegypti, with sesquiterpenes being the major active components. mdpi.com

Other Documented Biological Activities of 1,3-Benzodioxole Derivatives

The 1,3-benzodioxole moiety is a versatile scaffold found in compounds with a wide range of biological activities. chemicalbook.com

Antitumor Activity : Certain synthetic organic arsenicals containing the 1,3-benzodioxole ring have demonstrated strong inhibitory effects on the thioredoxin (Trx) system in cancer cells. nih.gov This inhibition leads to the elimination of tumors, suggesting potential applications in cancer therapy. nih.gov

Schistosomicidal Activity : New derivatives of 1,3-benzodioxole have been synthesized and tested against Schistosoma mansoni, the parasite responsible for schistosomiasis. nih.gov One derivative, in particular, caused 100% mortality of adult worms at a concentration of 100 µM and induced significant damage to the worms' tegument. nih.gov

Fungicidal Activity : Novel 1,3-benzodioxole-pyrimidine derivatives have been designed as potential succinate (B1194679) dehydrogenase inhibitors. acs.org Several of these compounds displayed excellent fungicidal activities against a range of fungal strains, including Botrytis cinerea and Alternaria solani, with efficacy significantly greater than the commercial fungicide boscalid. acs.org

Table 2: Fungicidal Activity of 1,3-Benzodioxole-Pyrimidine Derivative 5c

| Fungal Strain | EC₅₀ of 5c (mg/L) | EC₅₀ of Boscalid (mg/L) |

|---|---|---|

| Botrytis cinerea | 0.44 | 5.02 |

| Rhizoctonia solani | 6.96 | >50 |

| Fusarium oxysporum | 6.99 | >50 |

| Alternaria solani | 0.07 | 0.16 |

| Gibberella zeae | 0.57 | 1.28 |

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Biological Activity

The biological profile of 1,3-benzodioxol-4-ylacetic acid derivatives can be significantly altered by introducing or modifying various substituents on the core structure. These changes influence the compound's interaction with biological targets, affecting its efficacy as an inhibitor or antagonist.

The modification of this compound analogues has been explored to understand their potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. Studies have compared derivatives featuring an aryl acetate (B1210297) versus an aryl acetic acid moiety, alongside the introduction of halogen atoms (I, Br, Cl) at different positions.

Generally, benzodioxole derivatives with an aryl acetate structure that includes halogens tend to show better inhibitory activity against COX-1 and COX-2 than their halogenated aryl acetic acid counterparts. nih.gov An exception was a di-halogenated (2,4-dichloro) acetic acid compound (4f), which proved to be the most potent inhibitor of the COX-1 enzyme with an IC₅₀ value of 0.725 µM. nih.gov Conversely, the non-halogenated acetic acid derivative (4a) was a stronger inhibitor of both COX-1 and COX-2 (IC₅₀ of 1.45 µM and 3.34 µM, respectively) compared to the non-halogenated acetate compound (3a) (IC₅₀ of 12.32 µM and 14.34 µM, respectively). nih.gov

The position of the halogen substituent is also critical. Ortho-halogenated compounds generally exhibit better activity with lower IC₅₀ values than meta-halogenated compounds. This is thought to be because ortho-substitution can force the second aromatic ring to be non-coplanar with the first, a conformation that is considered ideal for COX inhibitory activity.

Table 1: COX Inhibition Data for Benzodioxole Derivatives An interactive data table detailing the inhibitory concentrations (IC₅₀) of various 1,3-benzodioxole (B145889) derivatives against COX-1 and COX-2 enzymes.

View Data

| Compound | Substituent | Moiety | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|---|---|

| 3a | H | Acetate | 12.32 | 14.34 |

| 4a | H | Acetic Acid | 1.45 | 3.34 |

| 3b | o-Iodo | Acetate | 1.12 | 1.30 |

| 4f | 2,4-dichloro | Acetic Acid | 0.725 | 2.35 |

The incorporation of phenoxy and dimethoxyphenyl groups into benzodioxole-based structures has been investigated for potential cytotoxic and antidiabetic activities.

In one study, a series of benzodioxol carboxamide derivatives were synthesized and evaluated for their antidiabetic potential via α-amylase inhibition and for cytotoxicity against various cancer cell lines. researchgate.net The series included N-phenylbenzo[d] nih.govmdpi.comdioxole-5-carboxamide, which contains a phenoxy-like linkage. While certain compounds in the series displayed potent α-amylase inhibition and significant cytotoxic activity against cancer cells, the direct contribution of the phenoxy group was not definitively established as a key determinant for activity within this specific series. researchgate.net

Other research has explored more complex heterocyclic systems incorporating the 1,3-benzodioxole moiety. For instance, thiazole (B1198619) derivatives were synthesized with a 3,4-dimethoxyphenyl or a 1,3-benzodioxole group at the fifth position of a 2-pyrazoline (B94618) ring to evaluate antimicrobial effects. mdpi.com Similarly, studies on flavonoid derivatives found that substituting the B-ring with a 1,3-benzodioxole structure was actually detrimental to cytotoxic activity against certain lung cancer cell lines, possibly due to steric hindrance. mdpi.comresearchgate.net In the context of Peroxisome Proliferator-Activated Receptor (PPAR) ligands, which are relevant to metabolic diseases like diabetes, phenoxy acetic acid-containing analogues were found to have low agonistic activity. semanticscholar.org

The 3,4-methylenedioxy group, a defining feature of 1,3-benzodioxole, is a significant contributor to the biological activity of various natural compounds, including those with insecticidal properties. Phenylpropanoids, a class of compounds that includes many derivatives with this moiety, have been studied for their larvicidal effects against mosquito vectors.

Research on phenylpropanoids isolated from the roots of Piper sarmentosum, such as asaricin and isoasarone, has highlighted their potent larvicidal activity against Aedes aegypti, Aedes albopictus, and Culex quinquefasciatus, causing high mortality at low concentrations. mdpi.comjst.go.jp Asaricin possesses the 3,4-methylenedioxy group, indicating this feature is integral to its toxicity towards mosquito larvae. mdpi.comjst.go.jp

The structure of the aliphatic side chain is also crucial. Studies on larvicidal compounds have noted that the presence of double bonds, particularly conjugated and exocyclic ones, appears to enhance potency. preprints.org For instance, the phenylpropanoid trans-asarone features a propenyl group (a three-carbon chain with a double bond). jst.go.jp The position and configuration of this double bond can influence the molecule's interaction with biological targets in the larvae. This suggests that both the 3,4-methylenedioxy ring system and the presence of unsaturation in the aliphatic chain are key structural determinants for the larvicidal activity of this class of compounds.

The P2X4 and P2X7 receptors, which are ATP-gated ion channels, are implicated in various pathological conditions, including chronic pain and inflammation, making them important therapeutic targets. researchgate.net Derivatives of 1,3-benzodioxole have been synthesized and identified as potent and selective antagonists for these receptors. mdpi.comresearchgate.net

A study focusing on 1,3-benzodioxole-5-carboxamide (B1330235) derivatives revealed that specific substitutions are critical for achieving high potency and selectivity. researchgate.net By modifying the N-carbamothioyl portion of the molecule, researchers could tune the compound's activity towards either P2X4R or P2X7R.

For P2X4R, a derivative with a 2-bromo-4-isopropylphenyl group, identified as compound 9o , showed significant inhibitory potential and selectivity, with an IC₅₀ of 0.039 µM. researchgate.net For P2X7R, the most potent and selective antagonist was a compound containing a quinolin-8-yl group (9q ), which had an IC₅₀ of 0.018 µM. researchgate.net These findings demonstrate that bulky and specific aromatic systems attached to the carboxamide core are key structural determinants for high-affinity binding and antagonism at these receptors. Both compounds were found to act as non-competitive, negative allosteric modulators. researchgate.net The sulfonate and amide linkages present in these structures are also recognized as important features in other known P2X7R antagonists. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR represents a computational approach to formalize the SAR by creating mathematical models that correlate the chemical structure of compounds with their biological activity.

Development of Predictive Models for Biological Efficacy

QSAR modeling is a powerful tool in medicinal chemistry for predicting the biological activity of new chemical entities before their synthesis, thereby streamlining the drug discovery process. These models are built by finding a statistical relationship between the quantitative biological activity (e.g., IC₅₀) of a series of compounds and their calculated physicochemical properties, known as molecular descriptors.

Although specific QSAR models for this compound were not prominently featured in the reviewed literature, the principles of QSAR can be illustrated by studies on other structurally related compounds. For example, a QSAR study on xanthone (B1684191) derivatives to predict cytotoxic activity identified that descriptors for net atomic charges, dipole moment, and the partition coefficient (logP) were most responsible for the observed activity. In another study on benzoylaminobenzoic acid inhibitors, QSAR models revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. semanticscholar.org

The development of a predictive QSAR model typically involves:

Data Set Preparation: Compiling a set of molecules with known biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) for each molecule.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create an equation linking the descriptors to the activity.

Validation: Rigorously testing the model's robustness and predictive power using internal (e.g., cross-validation) and external validation sets.

Such validated models can then be used to screen virtual libraries of compounds, prioritizing the synthesis of those predicted to have the highest efficacy and guiding the rational design of more potent molecules.

Identification of Key Pharmacophoric Features for 1,3-Benzodioxole Core

The 1,3-benzodioxole ring system is a significant scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. chemicalbook.com Structure-activity relationship (SAR) studies on diverse series of 1,3-benzodioxole derivatives have revealed several key pharmacophoric features of this core that are crucial for their biological activities. These features often relate to the electronic properties of the benzodioxole ring and the nature and position of substituents.

The 1,3-benzodioxole moiety itself, a fusion of a benzene (B151609) ring and a dioxole ring, possesses a high degree of aromaticity which contributes to its stability and reactivity. chemicalbook.com The two oxygen atoms in the dioxole ring make it electron-rich, influencing its interaction with biological targets. chemicalbook.com The core structure often serves as a crucial anchor for various functional groups that can modulate the pharmacological profile of the molecule.

Research into different classes of 1,3-benzodioxole derivatives has provided insights into the importance of specific structural modifications for activity. For example, in a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives designed as auxin receptor agonists, the substitution pattern on the benzyl (B1604629) ring was found to significantly influence root growth-promoting activity. nih.gov

Detailed SAR studies on various 1,3-benzodioxole-based compounds have highlighted the following key aspects:

Substitution on the Benzene Ring: The position and electronic nature of substituents on the aromatic portion of the 1,3-benzodioxole core can drastically alter biological activity.

Modifications of the Dioxole Ring: Alterations to the five-membered dioxole ring, such as ring expansion or substitution, have been explored to enhance potency and metabolic stability. nih.gov

Nature of the Side Chain: The type of side chain attached to the 1,3-benzodioxole core and its functional groups are critical determinants of the compound's mechanism of action and potency.

The following data tables from representative studies illustrate the impact of these structural modifications on the biological activity of 1,3-benzodioxole derivatives.

Table 1: SAR of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide Derivatives as Root Growth Promoters nih.gov

This table summarizes the root growth-promoting activity of various derivatives on Arabidopsis thaliana. The data highlights the effect of substitutions on the benzyl group attached to the acetamide side chain.

| Compound | R | Primary Root Promotive Rate (%) at 0.1 μM |

| K-1 | 2-CF₃ | 25.4 |

| K-2 | 3-CF₃ | 21.6 |

| K-3 | 4-CF₃ | 19.8 |

| K-4 | 2-F | 28.9 |

| K-5 | 3-F | 31.2 |

| K-6 | 4-F | 26.5 |

| K-7 | 2-Cl | 33.7 |

| K-8 | 3-Cl | 29.8 |

| K-9 | 4-Cl | 24.3 |

| K-10 | 2-Br | 37.1 |

| K-11 | 3-Br | 30.1 |

| HTS05309 (Lead) | - | 18.7 |

| NAA (Control) | - | -36.9 |

The results indicate that the position and nature of the halogen substituent on the benzyl ring significantly impact the root growth-promoting activity. Notably, compound K-10 , with a bromine atom at the 2-position of the benzyl ring, exhibited the highest promotive effect. nih.gov

Table 2: SAR of Benzodioxole Derivatives as COX Inhibitors nih.gov

This table presents the in vitro inhibitory activity of synthesized benzodioxole derivatives against COX-1 and COX-2 enzymes. The data showcases the influence of different substituents on the phenyl ring and the effect of an acetate versus an acetic acid side chain.

| Compound | R | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| 3a | H (acetate) | 12.32 | 14.34 |

| 3b | 2-Br (acetate) | 1.12 | 1.3 |

| 3c | 3-Br (acetate) | 27.06 | 31.42 |

| 3d | 2-Cl (acetate) | 2.36 | 2.73 |

| 3e | 3-Cl (acetate) | 2.36 | 2.73 |

| 3f | 2-I (acetate) | 2.36 | 2.73 |

| 4a | H (acetic acid) | 1.45 | 3.34 |

| 4b | 2-Br (acetic acid) | 4.25 | 7.63 |

| 4c | 3-Br (acetic acid) | 33.7 | 45.8 |

| 4d | 2-Cl (acetic acid) | 5.34 | 2.95 |

| 4e | 3-Cl (acetic acid) | 4.38 | 5.23 |

| 4f | 2-I (acetic acid) | 0.725 | 1.54 |

| Ketoprofen (Control) | - | - | - |

The study revealed that ortho-halogenated compounds were generally more potent than their meta-substituted counterparts. nih.gov Compound 4f , an acetic acid derivative with an iodine at the 2-position, was the most potent inhibitor of COX-1. nih.gov Furthermore, the acetic acid derivatives generally showed stronger inhibition towards both COX enzymes compared to the acetate derivatives, with the exception of the unsubstituted compounds. nih.gov

Mechanistic Studies and Molecular Interactions

Elucidation of Molecular Mechanisms of Action

The mechanism of action for derivatives of 1,3-benzodioxole (B145889) often involves mimicking natural signaling molecules to modulate specific biological processes.

Research has identified the auxin receptor TRANSPORT INHIBITOR RESPONSE 1 (TIR1) as a primary target for certain 1,3-benzodioxole derivatives. frontiersin.orgnih.gov For instance, the compound K-10, an N-(benzo[d] frontiersin.orgchemicalbook.comdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivative, was identified as a potent auxin receptor agonist through pharmacophore model-based virtual screening. frontiersin.orgnih.gov The validation of this target was confirmed by observing the biological responses in the tir1 mutant of Arabidopsis thaliana, which showed resistance to the effects of K-10, indicating that the compound's activity is dependent on a functional TIR1 receptor. frontiersin.orgnih.gov

In other contexts, derivatives of 1,3-benzodioxole have been investigated for their potential to interact with different targets. For example, NDT 9513727, a compound containing the 1,3-benzodioxole moiety, was identified as a potent and selective inverse agonist of the human C5a receptor (C5aR), a target for anti-inflammatory therapies. nih.gov The identification of such targets often involves integrated approaches using in vitro affinity and functional assays. nih.gov Computational methods, including network pharmacology analysis and molecular docking, are also employed to predict and validate potential protein targets for bioactive small molecules. dntb.gov.ua

Derivatives of 1,3-benzodioxole, such as the auxin agonist K-10, exert their effects by modulating auxin-related signaling pathways, which are crucial for root growth and development. frontiersin.orgnih.gov The auxin-like activity of K-10 was confirmed by its ability to induce responses in an Arabidopsis auxin reporter line (DR5:GUS) and to affect endogenous Indole-3-acetic acid (IAA) concentrations in Oryza sativa (rice). frontiersin.orgnih.gov

A genome-wide transcriptome analysis of rice roots treated with K-10 provided further insight into the modulated biochemical pathways. The analysis revealed that K-10 significantly enhances root-related signaling responses, confirming its function as an auxin mimic that promotes root system establishment. frontiersin.orgnih.gov These pathways play decisive roles in processes like primary root elongation and the formation of lateral roots. frontiersin.orgnih.gov

Molecular Docking and Computational Modeling of Ligand-Target Interactions

Computational techniques are instrumental in understanding how 1,3-benzodioxole derivatives interact with their biological targets at an atomic level. nih.govsemanticscholar.org

Molecular docking simulations have been performed to investigate the binding mode of the 1,3-benzodioxole derivative K-10 with its target, the TIR1 auxin receptor. frontiersin.orgnih.gov These computational studies help to visualize how the ligand fits into the binding pocket of the receptor. frontiersin.orgnih.gov The binding affinity, a measure of the strength of the interaction, can be estimated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which provide a calculated binding free energy. nih.govsemanticscholar.org For K-10, the docking results were consistent with its observed biological activity as an auxin agonist. frontiersin.orgnih.gov

Generally, molecular docking studies involve placing a ligand into the binding site of a target protein and evaluating the interaction energy. researchgate.net The results can reveal different potential binding modes and provide insights into the stability of the ligand-protein complex. nih.govresearchgate.net

Through molecular docking analysis, specific amino acid residues within the target protein that are critical for binding the ligand can be identified. semanticscholar.org In the case of the K-10 derivative and the TIR1 receptor, the model of their interaction highlights the key residues in the TIR1 binding pocket that form hydrogen bonds or other non-covalent interactions with the ligand. frontiersin.orgnih.gov These interactions are essential for stabilizing the complex and initiating the downstream biological response. While the specific residues for K-10's interaction with TIR1 are detailed in the full study, the principle relies on identifying these key points of contact to understand the basis of the ligand's activity and selectivity. frontiersin.orgnih.govsemanticscholar.org

Cellular and Subcellular Effects in Biological Systems

The molecular interactions of 1,3-benzodioxole derivatives translate into observable effects at the cellular and organismal levels.

In plant systems, the auxin agonist K-10 has demonstrated a significant promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa. frontiersin.orgnih.gov Treatment with this compound leads to increased primary root length and a higher number of lateral roots. frontiersin.orgnih.gov These morphological changes are a direct consequence of the compound's agonistic activity on the auxin signaling pathway. frontiersin.orgnih.gov

In the context of human cells, other related compounds have shown different cellular effects. For example, a 1,3,4-thiadiazolium mesoionic compound, which shares some structural similarities in terms of being a heterocyclic compound, was found to be cytotoxic to human melanoma cell lines. nih.gov This compound decreased cell viability and proliferation and also altered cell adhesion to extracellular matrix components like laminin (B1169045) and fibronectin. nih.gov Another study on a different derivative, NDT 9513727, showed it could inhibit C5a-stimulated responses in various cell types, including calcium mobilization, oxidative burst, and chemotaxis. nih.gov

Interactive Data Tables

Table 1: Biological Activity of K-10 (A 1,3-Benzodioxole Derivative) on Rice (Oryza sativa) Root Growth

Data shows the root promotion rate at different concentrations after a specific treatment period.

| Concentration | Primary Root Length Promotion Rate (%) | Total Root Number Promotion Rate (%) |

| 1 µM | 34.4 | Not specified |

| 5 µM | 65.1 | Not specified |

| Source: nih.gov |

Table 2: Molecular Docking and Interaction Overview

This table provides a generalized overview of data typically obtained from molecular docking studies.

| Compound | Target Protein | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| K-10 Derivative | TIR1 Auxin Receptor | - | Specific residues in the binding pocket |

| Peptidomimetic Inhibitors | STAT3 SH2 Domain | Varies (- to -) | Phosphate-binding pocket residues |

| NDT 9513727 | C5a Receptor | IC₅₀ = 11.6 nM (Binding) | Not specified |

| Source: frontiersin.orgnih.govnih.govnih.govsemanticscholar.org |

Mechanistic Insights into 1,3-Benzodioxol-4-ylacetic acid: A Review of Molecular Interactions

While the broader therapeutic potential of compounds based on the 1,3-benzodioxole scaffold is an active area of research, specific mechanistic studies detailing the molecular interactions of this compound remain limited in the public scientific literature. This article focuses on the current understanding of its interactions at a cellular and molecular level, as defined by the available research.

Detailed investigations into the precise mechanisms of action for this compound are not extensively documented. The following subsections outline the current status of research regarding its effects on the cell cycle, apoptosis, and parasite morphology.

Comprehensive studies focusing on the effects of this compound on cell cycle progression and the induction of apoptosis have not been identified in a review of the available scientific literature. While research on other derivatives of 1,3-benzodioxole has suggested potential interactions with cellular proliferation pathways, direct evidence for this compound is currently lacking.

To date, no published data from cell-based assays such as flow cytometry to analyze cell cycle phases (G0/G1, S, G2/M) or annexin (B1180172) V/propidium iodide staining to quantify apoptotic and necrotic cell populations following treatment with this compound are available. Consequently, its role as a potential modulator of the cell cycle or an inducer of programmed cell death remains to be elucidated.

Data on Cell Cycle and Apoptosis Induction:

| Study Parameter | Finding for this compound |

| Cell Cycle Arrest | No available data |

| Apoptosis Induction | No available data |

This table reflects the absence of specific experimental data for the indicated compound in the reviewed literature.

Investigations into the antiparasitic activity of this compound, specifically concerning any induced morphological alterations in various parasite species, have not been reported in the accessible scientific literature. The potential of this compound to disrupt the structural integrity of parasites, a key indicator of antiparasitic efficacy, is an area that warrants future research.

Detailed microscopic or ultrastructural studies that would reveal changes in parasite morphology, such as membrane blebbing, organelle disruption, or cytoskeletal damage upon exposure to this compound, are currently unavailable. Therefore, a conclusive statement on its effects on parasite morphology cannot be made at this time.

Data on Parasite Morphology:

| Parasite Species | Morphological Alteration Observed with this compound |

| Not Applicable | No available data |

This table indicates that no studies on the morphological effects of the specified compound on any parasite species were found in the reviewed literature.

Applications in Chemical Synthesis and As Precursors

1,3-Benzodioxol-4-ylacetic Acid as a Versatile Building Block in Organic Synthesis

The chemical reactivity of this compound allows it to serve as a versatile building block in numerous organic reactions. The carboxylic acid functional group can be readily converted into other functionalities such as esters, amides, and acid chlorides, opening pathways to a diverse range of derivatives. nih.gov For instance, the acid can be treated with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride, a highly reactive intermediate that can then be coupled with various amines or alcohols. nih.gov

A significant application of this compound is in the synthesis of heterocyclic systems. It is a key starting material for constructing isoquinoline (B145761) and 1,3-benzoxazine skeletons, which are core structures in many biologically active compounds. mdpi.comnih.gov Classical synthetic methodologies like the Bischler-Napieralski and Pictet-Spengler reactions can be employed, using derivatives of this compound to generate substituted isoquinolines. mdpi.com These reactions typically involve the formation of an amide from the acetic acid derivative, followed by a cyclization step to form the heterocyclic ring. mdpi.com

The benzodioxole moiety itself is a crucial feature, often contributing to the biological activity of the final product. The synthesis of various derivatives often maintains this core structure while modifying the acetic acid side chain to modulate activity and properties.

Precursor for the Development of Novel Biologically Active Compounds

The scaffold of this compound is a recurring motif in the design and synthesis of new therapeutic agents and other biologically active molecules. nih.gov Researchers have successfully utilized this compound as a precursor to develop novel compounds with a range of biological activities, including antitumor and plant growth-regulating properties.

One notable area of research involves the synthesis of 1,3-benzodioxole (B145889) derivatives with antitumor activity. By modifying the core structure of this compound, scientists have created a series of compounds, some of which exhibit significant inhibitory effects on the growth of human tumor cell lines. nih.gov For example, the synthesis of N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a potent and selective c-Src/Abl kinase inhibitor, demonstrates the utility of the benzodioxole core in developing targeted cancer therapies. nih.gov

In the field of agricultural science, derivatives of 1,3-benzodioxole have been designed as potent auxin receptor agonists. nih.gov A novel compound, K-10, derived from this scaffold, has shown a remarkable ability to promote root growth in plants like Arabidopsis thaliana and Oryza sativa (rice). nih.gov This effect is achieved through the enhancement of root-related signaling pathways, indicating that these synthetic compounds can mimic natural plant hormones. nih.gov

The following table summarizes examples of biologically active compounds derived from the 1,3-benzodioxole scaffold.

| Derivative Class | Target/Application | Biological Effect |